molecular formula C9H16O B8792005 1-Butylcyclobutane-1-carbaldehyde CAS No. 62407-83-4

1-Butylcyclobutane-1-carbaldehyde

Cat. No.: B8792005
CAS No.: 62407-83-4
M. Wt: 140.22 g/mol
InChI Key: VDWWPHFJFANPJJ-UHFFFAOYSA-N
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Description

1-Butylcyclobutane-1-carbaldehyde is a cyclobutane derivative featuring a butyl substituent and a carbaldehyde functional group at the 1-position of the cyclobutane ring. Cyclobutane derivatives are of interest in organic synthesis and medicinal chemistry due to their strained ring systems, which can influence reactivity and biological activity.

Properties

CAS No.

62407-83-4

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-butylcyclobutane-1-carbaldehyde

InChI

InChI=1S/C9H16O/c1-2-3-5-9(8-10)6-4-7-9/h8H,2-7H2,1H3

InChI Key

VDWWPHFJFANPJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCC1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Carbaldehyde vs. Carboxylic Acid Derivatives

  • This compound (hypothetical): The carbaldehyde group (-CHO) is electrophilic, enabling nucleophilic addition reactions. This contrasts with carboxylic acid derivatives (e.g., 1-Benzylcyclobutane-1-carboxylic acid), which exhibit acidity (pKa ~4–5) and participate in salt formation or esterification .
  • 1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde (CAS 2060030-96-6): Combines a carbaldehyde with a hydroxyalkyl substituent, introducing hydrogen-bonding capability. This dual functionality may enhance solubility in polar solvents compared to purely alkyl-substituted analogs .

Substituent Effects

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Functional Group Solubility Application
This compound C₉H₁₆O 140.25 (calculated) Butyl (C₄H₉) Carbaldehyde Likely lipophilic (inferred) Research (hypothetical)
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ (inferred) 190.26 (calculated) Benzyl (C₆H₅CH₂) Carboxylic acid Slightly soluble in chloroform, methanol R&D
1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde C₉H₁₆O₂ 156.25 2-Hydroxy-2-methylpropyl Carbaldehyde Not reported (polarity suggests moderate aqueous solubility) Research chemical
1-(4-tert-Butylphenyl)cyclobutane-1-carboxylic Acid C₁₅H₂₀O₂ 232.35 4-tert-Butylphenyl Carboxylic acid Slightly soluble in DMSO, chloroform Research chemical

Key Observations:

  • Substituent Bulk : The 4-tert-butylphenyl group in 1-(4-tert-Butylphenyl)cyclobutane-1-carboxylic Acid increases molecular weight (232.35 g/mol) and steric hindrance compared to smaller substituents like butyl or benzyl .
  • Safety Profiles : 1-Benzylcyclobutane-1-carboxylic acid adheres to GHS classifications under Japanese NITE 2020 guidelines, emphasizing precautions for handling corrosive substances .

Research Implications

  • Synthetic Utility : Carbaldehydes like this compound could serve as intermediates in reductive amination or condensation reactions, whereas carboxylic acids are more suited for derivatization (e.g., amide coupling) .
  • Biological Relevance : Bulky substituents (e.g., 4-tert-butylphenyl) may enhance binding affinity in drug discovery, though lipophilicity must be balanced with solubility requirements .

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